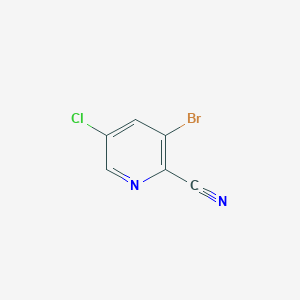

3-Bromo-5-chloropyridine-2-carbonitrile

描述

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing at least one heteroatom, is foundational to the life sciences. Among the vast array of heterocyclic systems, the pyridine ring, a six-membered aromatic ring containing one nitrogen atom, holds a privileged position. This electron-deficient heterocycle is a core structural motif in numerous natural products, vitamins, and a significant number of marketed drugs researchgate.netpharmaguideline.com.

Pyridine derivatives, compounds derived from the basic pyridine structure, are explored extensively for their diverse biological activities. The introduction of substituents onto the pyridine ring profoundly influences its physical and chemical properties. Halogen atoms (F, Cl, Br, I) and the carbonitrile (-CN) group are particularly noteworthy substituents. Their strong electron-withdrawing nature further decreases the electron density of the pyridine ring, enhancing its susceptibility to certain chemical transformations and modulating its interaction with biological targets researchgate.netmdpi.com.

Significance of 3-Bromo-5-chloropyridine-2-carbonitrile as a Multifunctional Building Block

This compound is a polysubstituted pyridine derivative that serves as a versatile and multifunctional building block in organic synthesis. Its structure incorporates three distinct reactive sites—a bromine atom, a chlorine atom, and a nitrile group—appended to an electron-deficient pyridine core. This arrangement allows for a variety of selective chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 760207-83-8 | frontierspecialtychemicals.comchemicalbook.com |

| Molecular Formula | C₆H₂BrClN₂ | cas.orgambeed.com |

| Molecular Weight | 217.45 g/mol | ambeed.com |

| Synonyms | 3-Bromo-5-chloropicolinonitrile | cas.org |

| InChIKey | AAGYWTCZOUXEDH-UHFFFAOYSA-N | cas.orgambeed.com |

The strategic importance of this compound lies in the differential reactivity of its functional groups. The bromine and chlorine atoms serve as handles for various transition-metal-catalyzed cross-coupling reactions. Notably, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions guidechem.commdpi.com. This reactivity difference enables chemists to perform sequential couplings, first at the C3-position (bromine) and subsequently at the C5-position (chlorine), providing a controlled pathway to disubstituted pyridine derivatives nih.gov. For instance, Suzuki cross-coupling reactions are widely employed to form new carbon-carbon bonds by reacting halogenated pyridines with various arylboronic acids mdpi.com. Similarly, the Sonogashira reaction allows for the introduction of alkyne moieties, which are valuable precursors for further transformations soton.ac.ukcas.org.

Furthermore, the electron-withdrawing nitrile group at the C2-position, coupled with the halogen substituents, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions quimicaorganica.orgyoutube.com. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening up further avenues for molecular diversification.

Evolution of Pyridine Functionalization Methodologies in Organic Synthesis

The synthesis of functionalized pyridines has evolved significantly over the decades. Historically, the construction of substituted pyridines often relied on the condensation of acyclic precursors, which, while effective, could involve lengthy synthetic sequences. The direct functionalization of a pre-formed pyridine ring presented challenges due to the ring's inherent electron deficiency, which deactivates it towards common electrophilic aromatic substitution reactions pharmaguideline.combeilstein-journals.org.

The advent of modern organic synthesis has ushered in an era dominated by direct C–H functionalization. This atom-economical approach avoids the need for pre-functionalization (e.g., halogenation) and allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds researchgate.netnih.gov. Transition-metal catalysis, employing metals such as palladium, rhodium, and iridium, has been instrumental in this evolution, enabling the selective functionalization of various positions on the pyridine ring beilstein-journals.org.

Despite these advances, the direct and selective functionalization of pyridine remains a complex task. Challenges include the strong coordinating ability of the nitrogen atom, which can sequester and deactivate the metal catalyst, and the difficulty in controlling regioselectivity among the different C-H bonds (C2, C3, and C4) nih.gov. To overcome these hurdles, researchers have developed innovative strategies, including the use of directing groups, temporary de-aromatization, photocatalytic methods, and novel ligand designs to control the position of functionalization researchgate.netnih.govacs.org. These modern methodologies provide powerful tools for the late-stage functionalization of complex molecules, which is highly advantageous in drug discovery programs nih.gov.

Overview of Research Trajectories for Electron-Deficient Pyridine Systems

Electron-deficient pyridine systems are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic nature makes them valuable pharmacophores that can engage in specific interactions with biological targets, such as enzymes researchgate.net. The electron-poor ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and other non-covalent interactions within protein active sites. Consequently, substituted pyridines are integral components of drugs with a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents researchgate.net.

Current research continues to explore the vast chemical space of electron-deficient pyridines. A major trajectory involves the development of novel synthetic methods to access unprecedented substitution patterns, enabling the fine-tuning of a molecule's steric and electronic properties. The development of catalysts for site-selective C-H functionalization of distal positions (C3 and C4) remains an active area of investigation acs.orgnih.gov.

In materials science, the electronic properties of these systems are harnessed for applications in optoelectronics. The electron-deficient nature of the pyridine ring makes it an excellent component for creating materials with specific light-emitting or charge-transport properties. For example, the strategic placement of electron-withdrawing groups can lower the energy levels of molecular orbitals, a key strategy in designing photosensitizers and emitters for organic light-emitting diodes (OLEDs) acs.org. The continued exploration of these systems is expected to yield new therapeutic agents and advanced materials with tailored functionalities.

属性

IUPAC Name |

3-bromo-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGYWTCZOUXEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626657 | |

| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-83-8 | |

| Record name | 3-Bromo-5-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloropyridine 2 Carbonitrile and Its Precursors

Strategic Approaches to Regioselective Halogenation on the Pyridine (B92270) Core

The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can lead to a lack of selectivity. nih.govnih.govsynquestlabs.com Therefore, the development of regioselective halogenation methods is crucial for the synthesis of precursors to 3-bromo-5-chloropyridine-2-carbonitrile. The substitution pattern of the target molecule suggests that a precursor such as 2-aminopyridine (B139424) is a logical starting point, as the amino group can activate the ring and direct incoming electrophiles.

The introduction of bromine onto the pyridine ring can be achieved through various electrophilic brominating agents. For a 2-aminopyridine precursor, the amino group strongly directs electrophiles to the 3- and 5-positions.

Direct bromination of 2-aminopyridine using molecular bromine often results in the formation of a mixture of products, including 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. google.comresearchgate.net The reaction conditions can be tuned to favor one product over the other; however, achieving high selectivity for monosubstitution can be challenging. A common side reaction is the formation of dibrominated products, which necessitates purification steps. google.com For instance, the bromination of 2-aminopyridine in the vapor phase over pumice at high temperatures (500°C) yields a complex mixture of mono-, di-, and tri-brominated aminopyridines. researchgate.net

More controlled bromination can be achieved using N-bromosuccinimide (NBS). The reaction of 2-aminopyridine with NBS in a solvent like acetone (B3395972) can produce 2-amino-5-bromopyridine with high yield, while minimizing the formation of the dibrominated impurity. ijssst.info Theoretical and experimental studies on electrophilic aromatic bromination highlight that reaction temperatures can influence selectivity, with lower temperatures often favoring the formation of a single isomer. nih.gov

A plausible synthetic route towards the target compound could involve the initial chlorination of 2-aminopyridine to form 2-amino-5-chloropyridine (B124133), followed by a regioselective bromination at the 3-position. The chlorine atom at the 5-position is deactivating, which can help direct the incoming bromine electrophile to the vacant, activated 3-position.

| Substrate | Reagent | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Br₂ | Vapor phase, N₂, pumice, 500°C | Mixture of mono-, di-, and tri-bromo derivatives | N/A | researchgate.net |

| 2-Aminopyridine | N-bromosuccinimide (NBS) | Acetone, 10°C | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Acetamidopyridine | Br₂ | Tetrachlorocarbon, 60°C | 2-Acetamido-5-bromopyridine | High | google.com |

Selective chlorination of the pyridine ring, particularly in the presence of an activating amino group, requires carefully chosen reagents to control regioselectivity. The 5-position of a 2-aminopyridine is electronically favored for electrophilic attack.

Reagents such as N-chlorosuccinimide (NCS) are commonly employed for the chlorination of activated aromatic systems. Another effective method involves using LiCl as a chlorine source in the presence of an oxidizing agent like Selectfluor. This system allows for the regioselective chlorination of 2-aminopyridines under mild conditions, yielding the corresponding 5-chloro-2-aminopyridines in good to high yields. rsc.org The regioselectivity is strongly influenced by the substitution pattern on the starting material. rsc.org

Alternatively, direct chlorination using chlorine gas can be performed on a protected aminopyridine, such as 2-acetamidopyridine, in the presence of a buffer like disodium (B8443419) hydrogenphosphate to control the reaction pH and improve yield. google.com A different approach involves converting the pyridine into a pyridine N-oxide, which alters the electronic properties of the ring and allows for highly regioselective halogenation at the 2-position. nih.gov However, for the synthesis of this compound, functionalization at the 3- and 5-positions is the primary goal.

A recently developed strategy for halogenating the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via acyclic Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions. nih.gov

Mechanistic Investigations of Carbonitrile Group Introduction

Once a suitably dihalogenated precursor like 2-amino-3-bromo-5-chloropyridine (B1272082) or 2,3-dihalo-5-chloropyridine is obtained, the final step is the introduction of the carbonitrile group at the 2-position. Several classical and modern synthetic methods are available for this transformation.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings, such as those of halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile. nih.gov For a dihalogenated pyridine, the halogen at the 2- or 4-position is generally more susceptible to nucleophilic attack than one at the 3-position.

In a precursor like 2,3-dibromo-5-chloropyridine, the bromine at the 2-position is the most likely site for substitution by a cyanide nucleophile (e.g., from NaCN or KCN). The strong electron-withdrawing effect of the ring nitrogen and the other halogen atoms activates the 2-position towards nucleophilic attack. The cyanide anion acts as the nucleophile, displacing the halide leaving group. Interestingly, in some activated systems, the cyano group itself can act as a highly effective leaving group in SNAr reactions, sometimes being displaced preferentially over halogens. researchgate.netacs.org

The reactivity order for halide leaving groups in SNAr is typically F > Cl ≈ Br > I, which is evidence for a mechanism where the first step (nucleophilic addition) is rate-controlling. nih.govrsc.org Therefore, starting with a 2-fluoro or 2-chloro pyridine derivative could facilitate the cyanation reaction. google.comgoogle.com

Transition metal-catalyzed cross-coupling reactions have become a preferred method for forming carbon-carbon and carbon-heteroatom bonds, offering milder conditions and broader functional group tolerance compared to traditional methods. Palladium- and nickel-catalyzed cyanation reactions are particularly effective for converting aryl halides to aryl nitriles. nih.gov

The first palladium-catalyzed cyanation was reported by Takagi in 1973. nih.gov These reactions typically involve an oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the metal center. nih.gov

To circumvent this, various cyanide sources have been developed. Zinc cyanide (Zn(CN)₂) is a common choice, but less toxic and more stable alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly used. nih.govnih.gov These reagents release cyanide slowly into the reaction medium, maintaining a low concentration that minimizes catalyst poisoning. Nickel-based catalysts have also emerged as powerful alternatives, sometimes offering different reactivity and being more cost-effective. google.comnih.govmdpi.com For a substrate like 3-bromo-5-chloropyridine (B1268422) (assuming the 2-position is also halogenated), the choice of catalyst and ligand can influence which C-Hal bond reacts, with C-Br bonds generally being more reactive than C-Cl bonds in oxidative addition.

| Catalyst System | Cyanide Source | Substrate Type | General Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate (B1210297) / ligands | KCN | Bromo/Iodoarenes | DMF, 140-150°C | First reported Pd-catalyzed method | nih.gov |

| Palladium precatalyst / ligand | K₄[Fe(CN)₆]•3H₂O | (Hetero)aryl chlorides and bromides | Dioxane/Water, KOAc | Practical, uses non-toxic cyanide source | nih.gov |

| Nickel(II) acetylacetonate (B107027) / Triphos | CO₂, NH₃ | Aryl chlorides | PhSiH₃, KF, Zn | Uses C1/N1 feedstocks as CN source | nih.gov |

| Nickel catalyst | Butyronitrile | Aryl chlorides/triflates | Base, ligand | Uses benign alkyl nitrile as reagent | google.com |

The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amino group into a wide range of functionalities, including halogens and the cyano group. wikipedia.orgorganic-chemistry.org This transformation proceeds via an aryl diazonium salt intermediate. masterorganicchemistry.com

For the synthesis of this compound, this method would start from the precursor 2-amino-3-bromo-5-chloropyridine. The synthesis of this precursor would involve the sequential halogenation of 2-aminopyridine as discussed in section 2.1. The process involves two main steps:

Diazotization : The aminopyridine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), at low temperatures (0-5°C). masterorganicchemistry.comchadsprep.com This converts the primary amino group into a diazonium salt (-N₂⁺).

Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. wikipedia.org The copper(I) species catalyzes the displacement of the excellent leaving group, dinitrogen gas (N₂), with a cyanide nucleophile. This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

This method is particularly valuable as it allows for the introduction of the cyano group after the regioselective halogenation steps have been completed, providing a distinct synthetic route compared to the SNAr or cross-coupling of a 2-halopyridine.

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| 2-Amino-5-bromopyridine |

| 2-Amino-3,5-dibromopyridine |

| N-bromosuccinimide (NBS) |

| 2-Amino-5-chloropyridine |

| N-chlorosuccinimide (NCS) |

| Lithium chloride (LiCl) |

| Selectfluor |

| 2-Acetamidopyridine |

| Disodium hydrogenphosphate |

| Pyridine N-oxide |

| Zincke imine |

| 2-Amino-3-bromo-5-chloropyridine |

| 2,3-Dibromo-5-chloropyridine |

| Sodium cyanide (NaCN) |

| Potassium cyanide (KCN) |

| Zinc cyanide (Zn(CN)₂) |

| Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) |

| Sodium nitrite (NaNO₂) |

| Nitrous acid (HNO₂) |

| Copper(I) cyanide (CuCN) |

Convergent and Linear Synthesis Pathways for Target Compound Construction

Linear Synthesis Pathways: Linear synthesis involves the sequential modification of a pre-existing pyridine or substituted pyridine core. A common strategy begins with a readily available aminopyridine, which is then elaborated through diazotization and substitution reactions.

One plausible linear route commences with 2-amino-5-chloropyridine. This precursor can undergo bromination followed by a Sandmeyer reaction to introduce the nitrile group.

Step 1: Bromination of 2-Amino-5-chloropyridine. Electrophilic bromination of 2-amino-5-chloropyridine would be directed to the 3-position due to the activating and directing effects of the amino group.

Step 2: Diazotization and Sandmeyer Cyanation. The resulting 2-amino-3-bromo-5-chloropyridine is then converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent reaction with a copper(I) cyanide catalyst facilitates the introduction of the nitrile group at the 2-position, yielding the final product. wikipedia.org The Sandmeyer reaction is a classic and reliable method for converting aryl amines to a variety of functional groups, including nitriles. nih.gov

An alternative linear approach involves the late-stage introduction of one of the halogen atoms. For instance, starting from a 3-bromo-2-cyanopyridine (B14651) precursor, a chlorination step could be envisioned, although achieving the desired regioselectivity at the 5-position on an already substituted, electron-deficient ring can be challenging and may require harsh conditions.

Convergent Synthesis Pathways: Convergent syntheses involve the independent preparation of key molecular fragments that are later combined to form the target structure. For polysubstituted pyridines, this often involves building the heterocyclic ring from acyclic precursors.

A potential convergent strategy could utilize a multicomponent reaction, such as an aza-Wittig/Diels-Alder cycloaddition sequence. nih.gov This approach would involve the reaction of a suitably substituted 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source to construct the pyridine ring with the desired substituents already in place or in the form of precursors that can be easily converted. For instance, a fragment containing the bromo and chloro substituents could be reacted with a fragment that provides the remaining carbon atoms and the nitrile group. Such methods offer flexibility and can rapidly generate molecular complexity. acs.orgrsc.org

Another convergent approach involves the condensation of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing species. By carefully selecting acyclic starting materials that already contain the bromo, chloro, and cyano (or a precursor) functionalities, the pyridine ring can be formed in a single cyclization step. nih.gov

| Pathway Type | Starting Material Example | Key Transformations | Advantages | Challenges |

| Linear | 2-Amino-5-chloropyridine | Electrophilic Bromination, Diazotization, Sandmeyer Cyanation | Utilizes commercially available starting materials; well-established reactions. wikipedia.org | Regioselectivity in halogenation; handling of diazonium salts. |

| Linear | 3-Bromo-2-halopyridine | Palladium-catalyzed Cyanation, Chlorination | Modular introduction of the cyano group. researchgate.net | Regiocontrol in the final chlorination step can be difficult. |

| Convergent | Substituted acyclic precursors | Multicomponent reaction (e.g., aza-Diels-Alder) nih.gov | High efficiency and flexibility; rapid assembly of complex structures. | Availability of complex acyclic starting materials; control of regiochemistry during cyclization. |

Process Optimization for Enhanced Yield and Purity in Scholarly Syntheses

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, thereby minimizing downstream purification challenges. Key parameters include the choice of solvent, catalyst, and the management of reaction kinetics and thermodynamics.

The solvent plays a crucial role in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions commonly used in pyridine synthesis.

For SNAr reactions, such as the displacement of a halide by a cyanide anion, polar aprotic solvents are generally preferred. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) can effectively solvate the cation of the cyanide salt while leaving the nucleophilic anion relatively unsolvated and highly reactive. google.com In contrast, polar protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially slowing down the reaction rate. libretexts.orgyoutube.com The choice of solvent can therefore directly impact reaction times and yields in cyanation steps.

The table below illustrates the general effect of solvent polarity on nucleophilic substitution reactions relevant to the synthesis of the target compound.

| Solvent Class | Examples | Effect on Nucleophile | Impact on SNAr Rate | Typical Application |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Poorly solvates anion, enhancing nucleophilicity. google.com | Generally increases rate. | Palladium-catalyzed cyanation, Halide displacement. |

| Polar Protic | Water, Ethanol, Methanol | Strongly solvates anion via H-bonding, reducing nucleophilicity. libretexts.org | Generally decreases rate. | Sandmeyer reactions (aqueous medium). |

| Non-polar | Toluene, Hexane, Dioxane | Poor solubility for ionic reagents. | Very slow or no reaction for ionic processes. | Catalyst pre-formation, specific coupling reactions. |

Catalysis is central to the efficient synthesis of this compound, particularly for the introduction of the cyano group via cross-coupling reactions.

Palladium-Catalyzed Cyanation: The palladium-catalyzed cyanation of aryl halides is a powerful alternative to the traditional Sandmeyer reaction. nih.gov This method often exhibits greater functional group tolerance and milder reaction conditions. The choice of palladium source and, crucially, the phosphine (B1218219) ligand can dramatically affect catalyst activity and stability. Catalyst deactivation by the cyanide anion is a known issue, which has led to the development of robust catalytic systems. researchgate.net Palladacycle pre-catalysts, for example, have shown high efficacy by preventing poisoning during the formation of the active catalytic species. nih.gov

Different cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) emerging as a less toxic alternative to sodium or potassium cyanide. nih.gov

| Catalyst System | Cyanide Source | Typical Solvent | Advantages | Reference |

| Pd(OAc)₂ / dppf | Zn(CN)₂ | DMF | Good for aryl bromides. | General Pd-catalysis literature |

| [(allyl)PdCl]₂ / Ligand | KCN | Dioxane | Milder conditions. | nih.gov |

| Palladacycle Pre-catalyst | K₄[Fe(CN)₆] | Dioxane/Water | Low catalyst loading, fast, wide scope, non-toxic CN source. nih.gov | nih.gov |

| CuBr (stoichiometric) | NaCN / KCN | Water/Acid | Classic, robust method for diazonium salts. | wikipedia.org |

Copper Catalysis in Sandmeyer Reactions: In the context of a linear synthesis starting from an aminopyridine, the Sandmeyer cyanation step relies on a copper(I) catalyst, typically CuCN. Mechanistic studies have shown this reaction proceeds via a radical-nucleophilic aromatic substitution pathway, initiated by a one-electron transfer from the copper(I) species to the diazonium salt. wikipedia.orgrsc.org The efficiency of this step is dependent on factors such as temperature, pH, and the concentration of the copper catalyst.

The regiochemical outcome of reactions on the pyridine ring is governed by a delicate interplay of kinetic and thermodynamic factors. wikipedia.org The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene. youtube.com

Kinetic vs. Thermodynamic Control: In many functionalization reactions, different products can be formed, one favored by a lower activation energy (the kinetic product) and another by greater stability (the thermodynamic product). libretexts.org For instance, in the metalation of pyridines, deprotonation can occur at different positions depending on the reaction conditions. Low temperatures and short reaction times tend to favor the kinetic product, which is formed fastest, while higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product. acs.org

When planning the synthesis of this compound, these principles are crucial for controlling regioselectivity.

Electrophilic Halogenation: The introduction of bromine onto a 2-amino-5-chloropyridine ring is kinetically favored at the ortho/para positions relative to the amino group (C3 and C5). Since C5 is already chlorinated, the reaction proceeds at C3.

Nucleophilic Substitution: In SNAr reactions, the positions most susceptible to attack are those ortho and para to the electron-withdrawing nitrogen atom (C2, C4, C6). The presence of other electron-withdrawing groups (like cyano or halo groups) further activates the ring for nucleophilic attack. The stability of the Meisenheimer intermediate, a key factor in the reaction's energy profile, is influenced by the solvent and the nature of the substituents. nih.gov

Understanding the energy profile of the reaction pathways allows chemists to select conditions (e.g., temperature, reaction time) that preferentially lead to the desired isomer. acs.org

Advanced Purification Techniques for Halogenated Pyridine Intermediates

The purification of halogenated pyridine intermediates like this compound is often complicated by the presence of regioisomers and unreacted starting materials with similar physical properties. Standard column chromatography may not always provide sufficient resolution, necessitating more advanced techniques.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds from complex mixtures. lcms.czthermofisher.com By using high-efficiency columns and optimized mobile phases, it is possible to separate closely related isomers. Reversed-phase HPLC, using columns like C18 and a mobile phase typically consisting of acetonitrile and water, is commonly employed for the purification of moderately polar organic molecules like pyridine derivatives. sielc.comflash-chromatography.com The use of mass-spectrometric detection (Prep-HPLC-MS) can further aid in the identification and selective collection of the target compound. tarosdiscovery.com

Crystallization: Crystallization is a cost-effective and scalable purification method that can yield material of very high purity. youtube.com The success of this technique depends on finding a suitable solvent or solvent system in which the target compound has significantly different solubility compared to its impurities, particularly at different temperatures. rochester.edu For halogenated aromatics, mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) are often effective. An agitated bed crystallization process can be used for integrated purification, where a supersaturated solution is passed through a cooled seed bed, promoting rapid and selective crystal growth. nih.gov Techniques that monitor particle size and polymorphism, such as Focused Beam Reflectance Measurement (FBRM), can be used to optimize the crystallization process for consistent results. researchgate.net

| Technique | Principle | Advantages | Considerations |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. lcms.cz | High resolution for isomeric separation; applicable to small and large scales. thermofisher.com | Higher cost; requires solvent removal post-purification. |

| Crystallization | Differential solubility of the compound and impurities in a specific solvent system. youtube.com | Cost-effective, highly scalable, can provide very high purity. nih.gov | Requires finding a suitable solvent system; may not be effective for all mixtures. |

| Flash Chromatography | Adsorption chromatography under positive pressure. | Faster than traditional column chromatography. | Lower resolution compared to HPLC; may not separate close-running isomers. |

Reactivity and Transformational Chemistry of 3 Bromo 5 Chloropyridine 2 Carbonitrile

Investigations into the Reactivity Profile of the Halogenated Pyridine (B92270) Scaffold

The pyridine ring is inherently electron-deficient, and this characteristic is further amplified by the presence of three electron-withdrawing groups: a bromo, a chloro, and a cyano substituent. This electronic landscape dictates the reactivity of the halogen atoms at the C3 and C5 positions, primarily in the context of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Distinct Reactivity of the Bromine Substituent at Position 3

The bromine atom at the C3 position of 3-bromo-5-chloropyridine-2-carbonitrile is generally the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enhanced reactivity is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. In a typical Suzuki-Miyaura reaction, the C3-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at this position.

The general order of reactivity for halogens in Suzuki-Miyaura couplings is I > Br > Cl > F. This trend allows for chemoselective functionalization of dihalogenated pyridines. For instance, the reaction of a bromo-chloropyridine derivative with a boronic acid in the presence of a palladium catalyst and a base will predominantly yield the product of coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C3-Br Position

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 80-120 °C |

This table presents typical conditions and is not exhaustive.

Comparative Reactivity of the Chlorine Substituent at Position 5

The chlorine atom at the C5 position is significantly less reactive than the bromine at C3 in palladium-catalyzed cross-coupling reactions. However, it can be activated for substitution under more forcing reaction conditions or with more active catalyst systems. This difference in reactivity allows for a sequential functionalization strategy. After selective reaction at the C3 position, the chlorine at C5 can be targeted for a second cross-coupling reaction.

In the realm of nucleophilic aromatic substitution (SNAr), the reactivity of halogens on the pyridine ring is influenced by the position relative to the nitrogen atom and the presence of other electron-withdrawing groups. Halogens at the C2 and C4 positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. While the chlorine at C5 is not in the most activated position, the cumulative electron-withdrawing effect of the bromo and cyano groups enhances the electrophilicity of the pyridine ring, making nucleophilic substitution at C5 feasible with strong nucleophiles.

Diverse Transformations Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group at the C2 position is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, aldehydes, and amines. It can also participate in cycloaddition reactions.

Hydrolytic Pathways to Carboxylic Acid Derivatives

The carbonitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-chloro-pyridine-2-carboxylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis: This is usually carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This process initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Table 2: General Conditions for the Hydrolysis of 2-Cyanopyridines

| Condition | Reagents | Product |

| Acidic | H₂SO₄ (aq), heat | Carboxylic Acid |

| Basic | 1. NaOH (aq), heat; 2. H₃O⁺ | Carboxylic Acid |

This table presents generalized conditions.

Reductive Conversion to Aldehyde and Amine Functionalities

The carbonitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine-aluminum complex is hydrolyzed during the workup to afford the aldehyde, 3-bromo-5-chloropyridine-2-carbaldehyde.

Reduction to Amine: The complete reduction of the nitrile to a primary amine, (3-bromo-5-chloropyridin-2-yl)methanamine, can be accomplished through catalytic hydrogenation. This is often carried out using a palladium, platinum, or nickel catalyst under a hydrogen atmosphere. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken as these reagents can sometimes react with the halogen substituents.

Table 3: Reagents for the Reduction of the Carbonitrile Group

| Desired Product | Reagent |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) |

| Amine | H₂/Pd, H₂/Pt, H₂/Raney Ni, LiAlH₄ |

This table provides examples of common reducing agents.

Exploration of Cycloaddition Reactions with the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a pathway to various heterocyclic systems.

Diels-Alder Reactions: While less common for unactivated nitriles, the electron-withdrawing nature of the pyridine ring can enhance the dienophilic character of the cyano group, allowing it to participate in [4+2] cycloaddition reactions with electron-rich dienes, particularly in intramolecular contexts. This can lead to the formation of fused pyridine ring systems.

1,3-Dipolar Cycloadditions: The nitrile group can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a direct route to five-membered heterocyclic rings, such as tetrazoles and oxadiazoles, fused to the pyridine ring.

These cycloaddition strategies offer powerful methods for the construction of complex, polycyclic heteroaromatic systems from this compound.

Nucleophilic Addition Reactions to the Activated Carbonitrile

The electron-withdrawing nature of the pyridine ring and the adjacent halogen substituents significantly activates the carbonitrile group of this compound towards nucleophilic attack. This reactivity allows for the transformation of the nitrile into a variety of other functional groups.

One notable example is the addition of Grignard reagents. While direct, comprehensive studies on this compound are not extensively documented in publicly available literature, the reactivity of similar cyano-substituted pyridine systems provides valuable insights. For instance, the addition of Grignard reagents to cyanopyridines typically leads to the formation of ketones after acidic workup. It is anticipated that the reaction of this compound with a Grignard reagent (R-MgX) would proceed via the formation of a magnesium salt of a ketimine intermediate, which upon hydrolysis would yield the corresponding ketone. The temperature of the reaction can be a critical parameter influencing the outcome, with lower temperatures sometimes leading to incomplete reactions or alternative pathways. nih.gov

Another important transformation of the nitrile functionality is its conversion to an amidoxime (B1450833). This is achieved by reacting the cyanopyridine with hydroxylamine. This transformation is particularly useful as amidoximes are versatile intermediates in the synthesis of various heterocyclic systems, such as oxadiazoles, and are also recognized as important pharmacophores. For instance, in a study on related bromo-fluoro-cyanopyridines, the amidoxime was successfully generated at a late stage by treatment with hydroxylamine, demonstrating the feasibility of this transformation on a similarly functionalized pyridine ring. researchgate.netchemspider.comsoton.ac.uk

Cross-Coupling Reactions at the Halogenated Positions for Diversification

The presence of both bromine and chlorine atoms on the pyridine ring of this compound opens up avenues for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key factor in achieving regioselectivity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Studies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the reaction with an arylboronic acid can, in principle, occur at either the C3 (bromo) or C5 (chloro) position. Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl > F, which is attributed to the bond dissociation energies of the carbon-halogen bond. mdpi.com Therefore, it is expected that the Suzuki-Miyaura coupling of this compound would preferentially occur at the more reactive C-Br bond at the 3-position.

| Reactant 1 | Reactant 2 | Catalyst System | Product(s) | Notes |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-5-chloropyridine-2-carbonitrile | Expected major product due to higher reactivity of the C-Br bond. |

| This compound | Arylboronic acid | Pd catalyst, optimized conditions | 5-Aryl-3-bromopyridine-2-carbonitrile | Potentially achievable under specific ligand and reaction conditions. |

| 3-Aryl-5-chloropyridine-2-carbonitrile | Different Arylboronic acid | Pd catalyst, Base | 3,5-Diarylpyridine-2-carbonitrile | Sequential coupling for further diversification. |

Copper-Mediated Ullmann and Buchwald-Hartwig Amination Strategies

The formation of carbon-nitrogen bonds at the halogenated positions can be achieved through Ullmann condensation and Buchwald-Hartwig amination reactions. The Ullmann reaction, typically employing a copper catalyst at elevated temperatures, can be used to couple aryl halides with amines, phenols, and other nucleophiles. nih.govnih.gov Given the reactivity trend of halogens, the C-Br bond at the 3-position of this compound would be the more likely site for Ullmann-type couplings.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers a milder and more general method for C-N bond formation. researchgate.net Studies on the chemoselective amination of dihalogenated pyridines have shown that the choice of catalyst, ligand, and reaction conditions can dictate the site of amination. For instance, in the amination of 5-bromo-2-chloro-3-fluoropyridine, catalytic conditions with a palladium-Xantphos complex led exclusively to substitution at the bromide position. researchgate.net This suggests that a similar regioselectivity could be achieved with this compound, allowing for the selective introduction of an amino group at the C3 position.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst System | Product | Notes |

| This compound | Amine/Phenol | Ullmann Condensation | Cu catalyst (e.g., CuI), Base | 3-Amino/Aryloxy-5-chloropyridine-2-carbonitrile | Expected reaction at the more reactive C-Br bond. |

| This compound | Amine | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | 3-Amino-5-chloropyridine-2-carbonitrile | High selectivity for the C-Br position is anticipated based on analogous systems. |

Exploitation of Other Transition Metal-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and amination reactions, the halogenated positions of this compound are amenable to other important cross-coupling reactions, such as the Sonogashira, Heck, and Negishi couplings.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a valuable tool for introducing alkynyl moieties. Research on the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines has demonstrated the successful reaction at the bromo position. researchgate.netchemspider.comsoton.ac.uk This provides strong evidence that this compound would readily undergo Sonogashira coupling at the C3 position to yield 3-alkynyl-5-chloropyridine-2-carbonitrile.

The Heck reaction , involving the coupling of an aryl halide with an alkene, allows for the introduction of vinyl groups. rsc.org Similar to other palladium-catalyzed cross-coupling reactions, the Heck reaction is expected to proceed with high selectivity at the more reactive C-Br bond of the substrate.

The Negishi coupling , which utilizes organozinc reagents, is another powerful method for C-C bond formation. The principles of relative halide reactivity also apply to this reaction, suggesting that selective coupling at the C3 position is highly probable.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base | 3-Alkynyl-5-chloropyridine-2-carbonitrile |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Vinyl-5-chloropyridine-2-carbonitrile |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | 3-Alkyl/Aryl-5-chloropyridine-2-carbonitrile |

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the halogen and nitrile substituents. This electronic nature dictates its behavior in aromatic substitution reactions.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient character. When such reactions do occur, they typically require harsh conditions and proceed at the C4 position, which is the least deactivated position for electrophilic attack. However, the presence of multiple deactivating groups in this compound makes electrophilic substitution highly challenging and unlikely to occur under standard conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . frontierspecialtychemicals.com While the halogen atoms are the primary sites for nucleophilic attack in cross-coupling reactions, under certain conditions, direct displacement of a halide by a strong nucleophile can occur. In dihalogenated pyridines, the position most activated towards SNAr is typically ortho or para to the nitrogen atom. In this compound, the C5-Cl bond might be susceptible to nucleophilic attack, although this would likely require forcing conditions due to the meta relationship to the nitrogen. The relative lability of the C-Cl versus the C-Br bond in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Chemo- and Regioselectivity Challenges and Solutions in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the C3-Br bond, the C5-Cl bond, and the C2-CN group—presents significant challenges in achieving chemo- and regioselectivity.

The primary challenge lies in selectively functionalizing one of the halogenated positions in the presence of the other. As discussed, the inherent difference in reactivity between the C-Br and C-Cl bonds provides a powerful tool for achieving regioselectivity in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to favor reaction at the more labile C-Br bond. For instance, milder conditions would likely favor mono-functionalization at the C3 position, while more forcing conditions might lead to di-substitution.

Solutions to these selectivity challenges often involve a systematic optimization of reaction parameters. This can include:

Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine (B1218219) ligand can have a profound impact on the selectivity of cross-coupling reactions. Bulky, electron-rich ligands often promote oxidative addition and can influence which C-X bond is activated.

Temperature and Reaction Time Control: Lowering the reaction temperature and carefully monitoring the reaction progress can help to favor the reaction at the more reactive site and prevent over-reaction or side reactions.

Choice of Base and Solvent: The nature of the base and solvent can influence the reactivity of both the substrate and the catalyst, thereby affecting the selectivity of the transformation.

By leveraging the intrinsic reactivity differences of the functional groups and carefully controlling the reaction conditions, this compound can be selectively transformed, making it a valuable and versatile building block in the synthesis of complex, functionalized pyridine derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for elucidating the precise structure of 3-Bromo-5-chloropyridine-2-carbonitrile by mapping the chemical environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, revealing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the nitrile group, and the halogen substituents (bromine and chlorine).

The proton at position 4 (H-4) is expected to resonate at a lower field (higher ppm value) compared to the proton at position 6 (H-6). This is due to the cumulative deshielding effects of the adjacent bromine at C-3 and the chlorine at C-5. The proton at H-6 would be primarily influenced by the ring nitrogen and the adjacent chlorine atom. A fine splitting of these signals is expected due to spin-spin coupling, appearing as doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet (d) | 2.0 - 2.5 |

| H-6 | 8.6 - 8.9 | Doublet (d) | 2.0 - 2.5 |

Note: Predicted values are based on the analysis of substituent effects on the pyridine ring and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the nitrile group. The chemical shifts are significantly influenced by the electronegativity of the substituents.

The carbon atom of the nitrile group (C≡N) is expected to appear in the characteristic downfield region for nitriles. The carbon atoms directly bonded to the halogens (C-3 and C-5) will experience a deshielding effect, shifting their signals downfield. The carbon atom attached to the nitrile group (C-2) will also be significantly deshielded. The remaining carbon atoms of the pyridine ring (C-4 and C-6) will have chemical shifts typical for substituted pyridines.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 135 - 140 |

| C-6 | 150 - 155 |

| C≡N | 115 - 120 |

Note: Predicted values are based on additive models for substituent effects on pyridine and may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling between the H-4 and H-6 protons. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments would be employed to correlate the proton signals with their directly attached carbon atoms (HSQC) and with carbons two or three bonds away (HMBC), respectively. This would definitively link the proton and carbon skeletons, confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy for Molecular Structure Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. A strong, sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While the C≡N stretch is also observable in the Raman spectrum, it is often weaker than in the IR. The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also expected to be Raman active. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C≡N Stretch | 2220 - 2240 | Medium |

| Pyridine Ring Breathing | 980 - 1020 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloropyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 3-bromo-5-chloropyridine-2-carbonitrile, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be instrumental in predicting its geometric and electronic properties.

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, the pyridine (B92270) ring is expected to be planar. The substituents—bromine, chlorine, and a carbonitrile group—will lie in the same plane as the ring.

The optimization process yields key geometrical parameters such as bond lengths and bond angles. Based on studies of halogenated and cyanated pyridines, the following trends can be anticipated:

C-Br and C-Cl Bonds: The bond lengths will be influenced by the electronegativity of the halogens and their interaction with the pyridine ring's π-system.

C-C≡N Group: The cyano group is linear, and its bond lengths (C-C and C≡N) will be characteristic of sp-hybridized carbon.

Pyridine Ring: The presence of electron-withdrawing substituents (Br, Cl, and CN) is expected to cause slight distortions in the pyridine ring, with minor variations in C-C and C-N bond lengths compared to unsubstituted pyridine.

A conformational analysis would likely confirm that the planar structure is the global minimum on the potential energy surface, as rotation around the C-C bond of the nitrile group is not possible.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C (ring) Bond Lengths | 1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | 1.33 - 1.34 Å |

| C-C-C (ring) Bond Angles | 118 - 121° |

Note: These are estimated values based on computational data for similar substituted pyridines.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine and chlorine atoms, which have lone pairs of electrons. The LUMO is anticipated to be distributed over the pyridine ring and the electron-withdrawing cyano group, which has a π* anti-bonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The presence of multiple electron-withdrawing groups on the pyridine ring would likely result in a relatively low HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -7.0 eV |

| LUMO | ~ -2.5 eV |

Note: These are estimated values based on DFT calculations of analogous compounds.

Charge distribution analyses, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide insights into the partial atomic charges and the nature of chemical bonds.

In this compound, the nitrogen atom of the pyridine ring and the nitrogen of the cyano group are expected to carry negative charges due to their high electronegativity. The bromine and chlorine atoms will also have negative partial charges. The carbon atoms attached to these electronegative atoms will, in turn, exhibit positive partial charges.

NBO analysis can further elucidate the electronic structure by describing the delocalization of electron density through hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. This analysis would likely reveal significant interactions between the lone pairs of the nitrogen and halogen atoms and the π* orbitals of the pyridine ring and the cyano group.

Theoretical Prediction and Correlation of Vibrational Frequencies with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding modes. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational bands can be achieved.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for:

C≡N stretch: A strong, sharp peak around 2230-2240 cm⁻¹.

Pyridine ring stretching modes: A series of bands in the 1400-1600 cm⁻¹ region.

C-H stretching modes: Peaks above 3000 cm⁻¹.

C-Cl and C-Br stretching modes: Vibrations at lower frequencies, typically below 800 cm⁻¹.

It is standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and limitations of the theoretical method, which generally leads to a good agreement with experimental data.

Assessment of Nonlinear Optical (NLO) Properties through Quantum Mechanical Calculations

Molecules with significant charge separation and extended π-systems can exhibit Nonlinear Optical (NLO) properties. Quantum mechanical calculations can predict these properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial for the development of new materials for optoelectronic applications.

The presence of electron-withdrawing groups (Br, Cl, CN) on the pyridine ring can lead to a significant dipole moment and hyperpolarizability. DFT calculations would be essential to quantify these properties and assess the potential of this compound as an NLO material. Computational studies on similar pyridine derivatives have shown that substitution can significantly enhance NLO responses.

Table 3: Predicted Nonlinear Optical Properties of this compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | > 3.0 Debye |

| Mean Polarizability (α) | > 100 a.u. |

Note: These are qualitative predictions based on the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show:

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group, making these the most probable sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and potentially on the carbon atoms bonded to the electronegative substituents. These areas would be susceptible to nucleophilic attack.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from FMO and charge distribution analyses.

Reaction Mechanism Elucidation via Computational Pathways

The study of reaction mechanisms using computational chemistry provides invaluable insights into the transition states, intermediates, and energy profiles of chemical reactions. For a molecule such as this compound, density functional theory (DFT) would be the most probable method of choice for elucidating reaction pathways.

Hypothetical Application to this compound:

A computational investigation into the reaction mechanisms of this compound would likely focus on several key reactive sites: the cyano group, the bromine and chlorine substituents, and the pyridine ring itself. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to model various potential reactions.

For instance, nucleophilic aromatic substitution (SNAAr) is a common reaction for halogenated pyridines. Computational modeling could predict the regioselectivity of such reactions, determining whether the bromine or chlorine atom is more susceptible to substitution. This would involve:

Transition State Searching: Identifying the geometry of the transition state for the nucleophilic attack at both the C-Br and C-Cl positions.

Activation Energy Calculation: Determining the energy barrier for each potential substitution pathway. The pathway with the lower activation energy would be the kinetically favored one.

Intermediate Stabilization: Analyzing the stability of the Meisenheimer-like intermediates formed during the substitution process.

The data generated from these calculations would allow for the construction of a detailed potential energy surface for the reaction, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Illustrative Data Table for a Hypothetical SNAAr Reaction:

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Relative Stability of Intermediate (kcal/mol) |

| Nucleophilic attack at C-Br | Value | Value |

| Nucleophilic attack at C-Cl | Value | Value |

| (Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in drug discovery and toxicology for predicting the activity of new chemical entities.

Hypothetical QSAR Study of this compound:

To develop a QSAR model for this compound, a dataset of structurally similar pyridine derivatives with known biological activity against a specific target would be required. The process would involve:

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moments.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates a selection of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

Illustrative Data Table for a Hypothetical QSAR Model:

| Descriptor | Description | Contribution to Model |

| LogP | Lipophilicity | Positive/Negative |

| Dipole Moment | Polarity | Positive/Negative |

| HOMO Energy | Electron-donating ability | Positive/Negative |

| Molecular Weight | Size of the molecule | Positive/Negative |

| (Note: This table illustrates the types of descriptors that might be included in a QSAR model and their potential influence on biological activity. The actual descriptors and their contributions would depend on the specific biological target and the dataset of compounds.) |

The resulting QSAR model could then be used to predict the biological activity of this compound and to guide the design of new, more potent analogues.

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Employment as a Key Building Block in Complex Molecular Architectures

3-Bromo-5-chloropyridine-2-carbonitrile is a versatile heterocyclic compound that serves as a crucial starting material in the field of organic synthesis. chemimpex.com Its structure is distinguished by a pyridine (B92270) ring substituted with three different functional groups: a bromine atom, a chlorine atom, and a nitrile group. This unique combination of reactive sites makes it an exceptionally valuable building block for constructing complex, polyfunctional molecules and novel heterocyclic systems. chemimpex.compipzine-chem.com

The distinct reactivity of the bromo, chloro, and cyano groups on the pyridine nucleus allows for a programmed, stepwise introduction of various substituents, leading to the creation of highly decorated pyridine scaffolds. The bromine at the 3-position and the chlorine at the 5-position are amenable to a variety of cross-coupling reactions and nucleophilic substitutions, while the nitrile group at the 2-position can be hydrolyzed, reduced, or engaged in cycloaddition reactions.

This differential reactivity enables chemists to selectively modify one position while leaving the others intact for subsequent transformations. For instance, the bromine atom can be selectively targeted for palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond compared to the C-Cl bond under specific catalytic conditions. Following the introduction of a desired group at the 3-position, the chlorine atom at the 5-position can then be subjected to a different transformation, such as a nucleophilic aromatic substitution (SNAr). This strategic approach provides access to a wide array of di- and tri-substituted pyridine derivatives that are otherwise challenging to synthesize.

| Position | Functional Group | Potential Transformations | Resulting Functionality |

| 2 | Cyano (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic acid, Amine, Fused rings |

| 3 | Bromo (-Br) | Cross-Coupling (e.g., Suzuki, Sonogashira), Lithiation | Aryl, Alkyl, Alkynyl, Silyl groups |

| 5 | Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amino, Alkoxy, Thiol groups |

Beyond its use in functionalizing the pyridine core, this compound is a valuable precursor for the synthesis of more complex, fused heterocyclic ring systems. The nitrile group, in particular, is a key functional handle for constructing adjacent rings. For example, through reactions involving intramolecular cyclization or by reacting with binucleophilic reagents, the cyano group can participate in the formation of new five- or six-membered rings fused to the pyridine scaffold. This strategy has been employed to create compounds such as thieno[2,3-b]pyridines, which are synthesized from related 3-cyanopyridine-2-thiones. researchgate.net The inherent reactivity of the molecule facilitates its use as an intermediate in the synthesis of complex structures like azatetralones. google.com

Methodologies for Further Ring Functionalization of the Pyridine Nucleus

The functionalization of the this compound core is primarily achieved through modern catalytic and substitution reactions that take advantage of the halogen substituents.

Palladium-Catalyzed Cross-Coupling Reactions : The bromine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide variety of aryl and heteroaryl groups. researchgate.netnih.gov Similarly, the Sonogashira coupling can be used to install alkynyl moieties, which are valuable for further synthetic manipulations or for their electronic properties. researchgate.net The general catalytic cycle for these transformations involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent (like an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.comuwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this character is further enhanced by the electron-withdrawing effects of the chloro and cyano substituents. This electronic nature makes the ring susceptible to attack by nucleophiles. youtube.com The chlorine atom at the C5 position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, through an SNAr mechanism. youtube.comscience.gov This reaction typically proceeds via a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. youtube.com SNAr reactions on halopyridines are a common and effective method for introducing diverse functional groups. youtube.comnih.gov

Grignard Reagent Formation : The carbon-bromine bond can be converted into a Grignard reagent through reaction with magnesium metal. This transforms the electrophilic carbon into a potent nucleophile, which can then react with a wide range of electrophiles to form new carbon-carbon bonds. google.comresearchgate.net

| Reaction Type | Position Targeted | Reagents/Catalysts | Groups Introduced |

| Suzuki-Miyaura Coupling | C3 (-Br) | Pd catalyst (e.g., Pd(OAc)₂), Base, Boronic acid/ester | Aryl, Hetaryl, Vinyl, Alkyl |

| Sonogashira Coupling | C3 (-Br) | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | Alkynyl |

| Nucleophilic Aromatic Substitution (SNAr) | C5 (-Cl) | Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻) | Amino, Alkoxy, Thiol groups |

| Grignard Formation | C3 (-Br) | Mg, THF | -MgBr (for reaction with electrophiles) |

Design and Synthesis of Novel Synthetic Reagents Incorporating the Pyridine Framework

By leveraging the functionalization methods described above, this compound can be converted into a range of derivative compounds that serve as novel, specialized synthetic reagents. For example, hydrolysis of the nitrile group leads to the formation of 3-bromo-5-chloropyridine-2-carboxylic acid. scbt.com This carboxylic acid derivative can then be used in peptide couplings or as a ligand for metal catalysts. Similarly, substitution of the chlorine atom with morpholine (B109124) yields 3-bromo-5-chloro-2-morpholinopyridine, a compound that can be employed in further synthetic endeavors. americanchemicalsuppliers.com The pyridine nitrogen itself can act as a ligand, and by elaborating the rest of the scaffold, new bidentate or tridentate ligands can be designed for applications in catalysis or coordination chemistry.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound and its derivatives make them attractive candidates for use in supramolecular chemistry. longdom.org Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions. longdom.org The pyridine nitrogen atom is a classic hydrogen bond acceptor and a metal coordination site. The nitrile group can also participate in hydrogen bonding or coordinate to metals. Furthermore, the halogen atoms (bromine and chlorine) can engage in halogen bonding, a highly directional non-covalent interaction with electron-donating atoms. researchgate.net The aromatic pyridine ring can participate in π-π stacking interactions. researchgate.net These varied and directional non-covalent interactions can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures, such as supramolecular polymers or molecular crystals. researchgate.netlongdom.org

Potential in the Development of Advanced Functional Materials

The unique electronic and structural properties of the this compound framework suggest its potential for incorporation into advanced functional materials. chemimpex.compipzine-chem.com Its derivatives are being explored for applications in materials science, including the development of novel polymers and coatings. chemimpex.com The electron-deficient nature of the substituted pyridine ring, combined with the potential for extended conjugation through cross-coupling reactions, makes these scaffolds interesting for organic optoelectronic materials. pipzine-chem.com For instance, cyanopyridine derivatives have been investigated for their light-emitting properties in devices, and some exhibit aggregation-induced emission (AIE) or dual-state emission (DSE), which are highly desirable characteristics for applications in sensors and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netbiosynth.com By carefully designing and synthesizing polymers or large molecular systems incorporating this pyridine unit, it may be possible to create materials with tailored electronic, optical, or thermal properties. pipzine-chem.com

Applications in Medicinal Chemistry Research and Drug Discovery

Rational Design and Synthesis of Bioactive Pyridine-Based Analogs